molecular formula C7H7Cl2N3S2 B11744849 [(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea

[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea

Cat. No.: B11744849
M. Wt: 268.2 g/mol
InChI Key: ZXSKCEDEXJKYMC-JYOAFUTRSA-N
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Description

[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea is a heterocyclic compound containing both thiophene and thiourea moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea typically involves the reaction of 2,5-dichlorothiophene-3-carbaldehyde with thiourea under specific conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide in ethanol as a solvent. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea involves its interaction with specific molecular targets. For instance, it has been shown to interact with cytochrome P450 enzymes, inhibiting their activity and thereby affecting various metabolic pathways . The thiourea moiety is crucial for its binding affinity and inhibitory effects.

Comparison with Similar Compounds

[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea can be compared with other thiophene and thiourea derivatives:

The uniqueness of this compound lies in its specific structural features and the combination of thiophene and thiourea moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C7H7Cl2N3S2

Molecular Weight

268.2 g/mol

IUPAC Name

[(Z)-1-(2,5-dichlorothiophen-3-yl)ethylideneamino]thiourea

InChI

InChI=1S/C7H7Cl2N3S2/c1-3(11-12-7(10)13)4-2-5(8)14-6(4)9/h2H,1H3,(H3,10,12,13)/b11-3-

InChI Key

ZXSKCEDEXJKYMC-JYOAFUTRSA-N

Isomeric SMILES

C/C(=N/NC(=S)N)/C1=C(SC(=C1)Cl)Cl

Canonical SMILES

CC(=NNC(=S)N)C1=C(SC(=C1)Cl)Cl

Origin of Product

United States

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